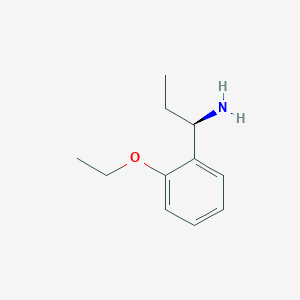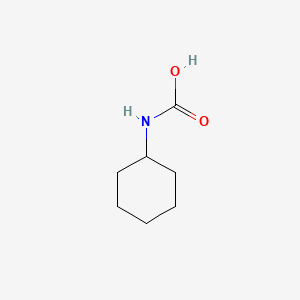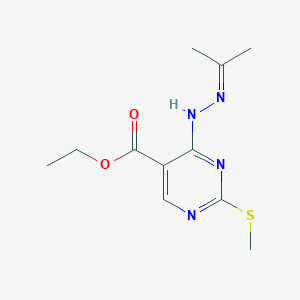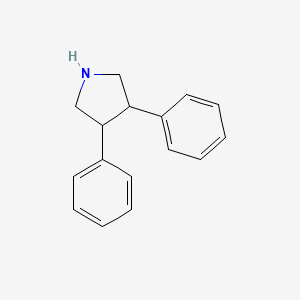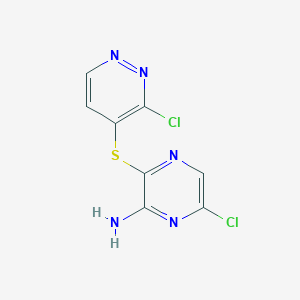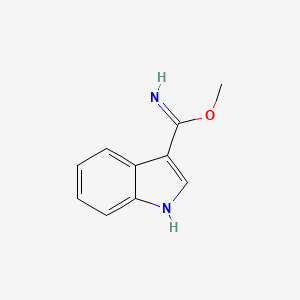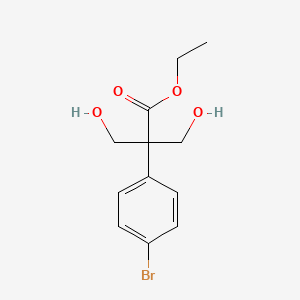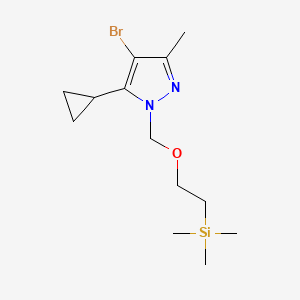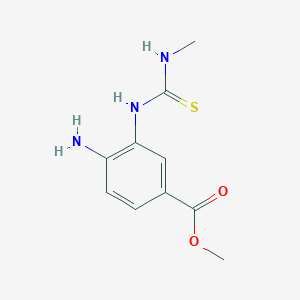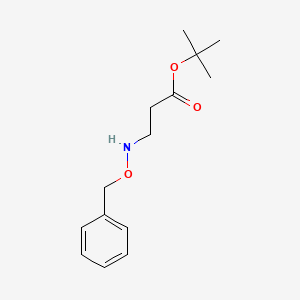
9-(Chlorodisulfanyl)anthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(Chlorodisulfanyl)anthracene is a chemical compound that belongs to the class of anthracene derivatives Anthracene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Chlorodisulfanyl)anthracene typically involves the chlorination of 9-anthracenethiol. This reaction can be carried out using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. The reaction is usually conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive chlorinating agents.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the chlorodisulfanyl group can yield 9-anthracenethiol.
Substitution: The chlorodisulfanyl group can be substituted by other nucleophiles, such as amines or alcohols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and are conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: 9-Anthracenethiol.
Substitution: Various anthracene derivatives depending on the nucleophile used.
科学研究应用
9-(Chlorodisulfanyl)anthracene has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other anthracene derivatives, which are valuable in organic synthesis and materials science.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It finds applications in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
作用机制
The mechanism of action of 9-(Chlorodisulfanyl)anthracene and its derivatives often involves interactions with cellular components at the molecular level. For instance, in biological systems, these compounds can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorodisulfanyl group can also undergo redox reactions, generating reactive intermediates that can further interact with biomolecules.
相似化合物的比较
9-Anthracenethiol: Lacks the chlorodisulfanyl group but shares similar core structure and reactivity.
9,10-Dichloroanthracene: Contains chlorine atoms at the 9th and 10th positions, offering different reactivity and applications.
Anthraquinone: An oxidized form of anthracene with distinct chemical properties and uses.
Uniqueness: 9-(Chlorodisulfanyl)anthracene is unique due to the presence of the chlorodisulfanyl group, which imparts distinct reactivity and potential applications. This functional group allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis and materials science.
属性
CAS 编号 |
51134-91-9 |
|---|---|
分子式 |
C14H9ClS2 |
分子量 |
276.8 g/mol |
IUPAC 名称 |
anthracen-9-ylsulfanyl thiohypochlorite |
InChI |
InChI=1S/C14H9ClS2/c15-17-16-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H |
InChI 键 |
AUWNHCIAXVCDRO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2SSCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


